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Compound of Interest

Compound Name: 1-Cyclopentyl-4-methylbenzene

Cat. No.: B1600520 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-4-
methylbenzene

Introduction
1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is an aromatic

hydrocarbon featuring a toluene core substituted with a cyclopentyl group at the para position.

Its molecular structure combines the characteristics of both an alkyl-substituted benzene and a

cycloalkane, making it a subject of interest in organic synthesis and as a potential intermediate

in the development of more complex molecules.[1] This guide provides a comprehensive

overview of its core physicochemical properties, spectroscopic signature, synthesis, and safety

considerations, tailored for researchers and professionals in the chemical and pharmaceutical

sciences.

Compound Identification and Core Properties
Accurate identification is paramount in research and development. 1-Cyclopentyl-4-
methylbenzene is uniquely identified by its CAS Registry Number, molecular formula, and

structure. These fundamental identifiers are crucial for database searches, regulatory

compliance, and procurement.
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Property Value Source

IUPAC Name 1-cyclopentyl-4-methylbenzene [2]

CAS Number 827-55-4 [2][3]

Molecular Formula C₁₂H₁₆ [2][3]

Molecular Weight 160.26 g/mol [2][3]

Canonical SMILES CC1=CC=C(C=C1)C2CCCC2 [2]

InChIKey
DXLNQBADBSYAHT-

UHFFFAOYSA-N
[2]

Physicochemical Characteristics
The physical properties of a compound dictate its behavior in various environments and

determine appropriate handling, separation, and purification techniques.

Property Value Notes Source

Boiling Point 239 °C At standard pressure. [3]

Density 0.947 ± 0.06 g/cm³ Predicted value. [3]

Appearance Not specified
Typically a liquid at

room temperature.

Solubility Insoluble in water

Expected behavior for

a nonpolar

hydrocarbon. Soluble

in common organic

solvents like ether,

THF, and toluene.

[4]

Storage
Sealed in dry, Room

Temperature

To prevent

contamination and

degradation.

[3][5]
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Spectroscopic Analysis
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The

following sections detail the expected nuclear magnetic resonance (NMR) and other key

spectral features.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) is essential for confirming the arrangement of hydrogen atoms in the

molecule. The spectrum of 1-Cyclopentyl-4-methylbenzene is characterized by distinct

signals corresponding to the aromatic, benzylic, cyclopentyl, and methyl protons.

The causality for the chemical shifts is rooted in the electronic environment of the protons. The

aromatic protons (δ ~7.1 ppm) are deshielded due to the ring current effect of the benzene ring.

The benzylic proton (methine proton on the cyclopentyl ring attached to the benzene) is shifted

downfield (δ ~2.95 ppm) due to its proximity to the electron-withdrawing aromatic system. The

methyl protons on the toluene moiety appear as a sharp singlet (δ ~2.31 ppm), a characteristic

shift for a methyl group attached to a benzene ring. The remaining cyclopentyl protons appear

as a series of multiplets in the upfield region (δ ~1.5-2.1 ppm), typical for aliphatic

cycloalkanes.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Source

7.14 Doublet (d) 2H

Aromatic protons

(ortho to

cyclopentyl)

[6]

7.09 Doublet (d) 2H

Aromatic protons

(meta to

cyclopentyl)

[6]

2.91–2.99 Multiplet (m) 1H
Benzylic methine

proton (-CH-)
[6]

2.31 Singlet (s) 3H
Methyl protons (-

CH₃)
[6]

2.01–2.08 Multiplet (m) 2H
Cyclopentyl

protons
[6]

1.75–1.81 Multiplet (m) 2H
Cyclopentyl

protons
[6]

1.64–1.72 Multiplet (m) 2H
Cyclopentyl

protons
[6]

1.53–1.61 Multiplet (m) 2H
Cyclopentyl

protons
[6]

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton. The aromatic region shows four

distinct signals due to the symmetry of the para-substituted ring. The ipso-carbons (C-1 and C-

4) have distinct shifts, with the carbon attached to the cyclopentyl group being significantly

downfield.
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Chemical Shift (δ) ppm Assignment

~145.0 Aromatic C (ipso, attached to cyclopentyl)

~135.2 Aromatic C (ipso, attached to methyl)

~129.1 Aromatic CH (meta to cyclopentyl)

~126.9 Aromatic CH (ortho to cyclopentyl)

~45.5 Benzylic methine CH

~34.5 Cyclopentyl CH₂

~25.5 Cyclopentyl CH₂

~21.1 Methyl CH₃

Note: The provided search results contained ¹³C NMR data for a similar compound, 1-(1-

Methylhexyl)-4-methylbenzene, which has been used as a reference for typical chemical shifts.

[6] Precise shifts for the target molecule should be determined experimentally.

Mass Spectrometry
In mass spectrometry (electron ionization), 1-Cyclopentyl-4-methylbenzene would be

expected to show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would

likely involve the loss of alkyl fragments, with a prominent peak corresponding to the tropylium-

like ion (m/z = 105) formed by benzylic cleavage, a common fragmentation pathway for

alkylbenzenes.

Synthesis Methodology: Friedel-Crafts Alkylation
1-Cyclopentyl-4-methylbenzene is typically synthesized via a Friedel-Crafts alkylation

reaction.[7][8] This class of reaction is a cornerstone of organic chemistry for forming carbon-

carbon bonds on an aromatic ring.[9] The reaction proceeds via an electrophilic aromatic

substitution mechanism, where an alkylating agent is activated by a Lewis acid catalyst to

generate a carbocation or a polarized complex, which then attacks the electron-rich toluene

ring.

Reaction Principle
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The key to the Friedel-Crafts alkylation is the generation of a potent electrophile. A Lewis acid,

such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates with an alkylating

agent (e.g., cyclopentyl bromide or cyclopentene).[8][10] This coordination polarizes the

carbon-halogen bond or protonates the alkene, leading to the formation of a cyclopentyl

carbocation. This electrophile is then attacked by the nucleophilic π-system of toluene. Due to

the electron-donating nature of the methyl group on toluene, substitution is directed primarily to

the ortho and para positions. Steric hindrance from the bulky cyclopentyl group favors

substitution at the less hindered para position, making 1-Cyclopentyl-4-methylbenzene the

major product.

Experimental Workflow Diagram
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Reactants & Catalyst

Reaction Steps

Products & Workup

Toluene

Activation:
Formation of Cyclopentyl
Carbocation Electrophile

Cyclopentyl Bromide AlCl₃ (Lewis Acid)

Catalyst

Electrophilic Attack:
Toluene π-system attacks

the carbocation

Arenium Ion
Intermediate

(Sigma Complex)

Deprotonation:
[AlCl₃Br]⁻ removes proton,

restoring aromaticity

1-Cyclopentyl-4-methylbenzene
(Major Product)

Aqueous Workup
(e.g., H₂O/HCl)

Purification
(Distillation)

Click to download full resolution via product page

Caption: Friedel-Crafts Alkylation workflow for synthesizing 1-Cyclopentyl-4-methylbenzene.
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Step-by-Step Protocol
This protocol is a representative procedure for a laboratory-scale synthesis.

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a

pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g.,

nitrogen or argon).

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, ~1.1

equivalents) and a suitable dry solvent such as carbon disulfide (CS₂) or dichloromethane

(CH₂Cl₂). Cool the mixture in an ice bath to 0-5 °C.

Addition of Reactants: Add toluene (~1.0 equivalent) to the cooled suspension.

Subsequently, add cyclopentyl bromide (~1.0 equivalent) dropwise from the dropping funnel

over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice to

add the alkyl halide to the toluene-catalyst mixture minimizes side reactions like

polyalkylation.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an

additional hour, then let it warm to room temperature and stir for 2-4 hours or until TLC

analysis indicates the consumption of the starting material.

Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over

crushed ice containing a small amount of concentrated HCl. This step hydrolyzes the

aluminum chloride complex and neutralizes the catalyst.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and

finally, brine.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 1-
Cyclopentyl-4-methylbenzene.
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Applications and Research Interest
As a substituted aromatic hydrocarbon, 1-Cyclopentyl-4-methylbenzene serves primarily as

an intermediate in organic synthesis.[1] Its structure is a potential building block in medicinal

chemistry for constructing larger molecules where the lipophilic cyclopentyl-toluene moiety can

be used to modulate properties such as solubility, binding affinity, and metabolic stability.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1-Cyclopentyl-4-methylbenzene
is not widely available, its handling should be guided by the safety profiles of similar alkylated

aromatic hydrocarbons like trimethylbenzene or sec-butylbenzene.[11][12][13]

Hazard Statements (Anticipated): May be harmful if swallowed (H302), cause skin irritation

(H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

[14][15] It is a combustible liquid.

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[16]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety

goggles with side shields, and a lab coat.[12]

Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks,

and open flames. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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